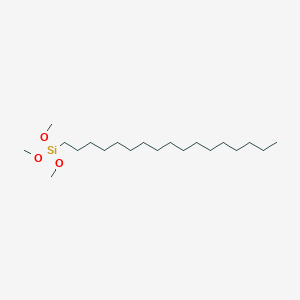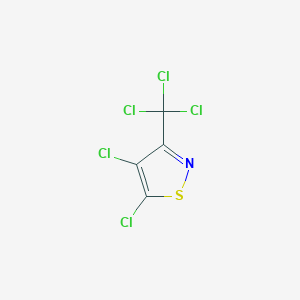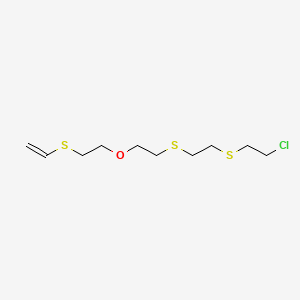![molecular formula C8H12ClN3S B14308651 2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide CAS No. 111107-56-3](/img/no-structure.png)
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide is a chemical compound with a unique structure that includes a chlorinated cyclohexene ring and a hydrazine carbothioamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide typically involves the reaction of 2-chlorocyclohex-2-en-1-one with hydrazine carbothioamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the cyclohexene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorocyclohex-2-en-1-one: A precursor in the synthesis of the compound.
Hydrazine carbothioamide: Another precursor used in the synthesis.
Other chlorinated cyclohexenes: Compounds with similar structures but different functional groups.
Uniqueness
2-[(2-Chlorocyclohex-1-en-1-yl)methylidene]hydrazine-1-carbothioamide is unique due to its specific combination of a chlorinated cyclohexene ring and a hydrazine carbothioamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
| 111107-56-3 | |
Molekularformel |
C8H12ClN3S |
Molekulargewicht |
217.72 g/mol |
IUPAC-Name |
[(2-chlorocyclohexen-1-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H12ClN3S/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h5H,1-4H2,(H3,10,12,13) |
InChI-Schlüssel |
LWRFPMJGPGOFAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=C(C1)C=NNC(=S)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2'-Disulfanediylbis{N-[(6-bromo-3H-indol-3-ylidene)methyl]ethan-1-amine}](/img/structure/B14308576.png)




